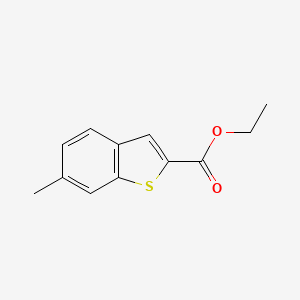

Ethyl 6-methyl-1-benzothiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-methyl-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2S/c1-3-14-12(13)11-7-9-5-4-8(2)6-10(9)15-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWHNNNICNHLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of Ethyl 6 Methyl 1 Benzothiophene 2 Carboxylate

The specific physical and chemical properties of Ethyl 6-methyl-1-benzothiophene-2-carboxylate are crucial for its handling, characterization, and application in research.

| Property | Value |

| Molecular Formula | C12H12O2S |

| Molecular Weight | 220.29 g/mol |

| IUPAC Name | This compound |

| Storage Temperature | 2-8°C chiralen.com |

Synthesis and Manufacturing Processes

The synthesis of Ethyl 6-methyl-1-benzothiophene-2-carboxylate can be approached through established methods for the construction of the benzothiophene (B83047) ring system. A common and effective strategy involves the reaction of a substituted 2-halobenzaldehyde with an alpha-mercaptoacetate ester.

A plausible synthetic route for this compound would involve the following key steps:

Starting Material Preparation: The synthesis would likely commence with a commercially available or readily synthesized 2-fluoro-5-methylbenzaldehyde.

Condensation Reaction: This aldehyde would then undergo a condensation reaction with ethyl thioglycolate in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Intramolecular Cyclization: The intermediate formed would then undergo an intramolecular nucleophilic aromatic substitution, where the thiolate attacks the aromatic ring, displacing the fluoride (B91410) and forming the thiophene (B33073) ring of the benzothiophene core.

Work-up and Purification: The final product would be isolated through standard aqueous work-up procedures and purified by techniques such as recrystallization or column chromatography.

This general methodology has been successfully applied to the synthesis of structurally similar benzothiophene-2-carboxylates. nih.gov

Chemical Reactivity and Derivatization Strategies for Functional Enhancement

Transformations of the Ester Moiety

The ester group is a primary site for chemical modification, offering straightforward pathways to other key functional groups such as carboxylic acids and alcohols.

The ethyl ester of 6-methyl-1-benzothiophene-2-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 6-methyl-1-benzothiophene-2-carboxylic acid. This transformation is typically achieved under basic conditions, for instance, by reacting the ester with a solution of sodium hydroxide (B78521) in ethanol (B145695), followed by acidification. nih.gov This saponification reaction is a fundamental step in the synthesis of many derivatives, as the resulting carboxylic acid serves as a versatile intermediate for further modifications, such as the formation of amides, acid chlorides, or other esters. nih.gov The general procedure involves stirring the ethyl ester with an aqueous solution of a base like NaOH in a solvent such as ethanol at room temperature. nih.gov

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| Ethyl 6-methyl-1-benzothiophene-2-carboxylate | 1. NaOH, EtOH/H₂O 2. HCl (acidification) | 6-methyl-1-benzothiophene-2-carboxylic acid | Saponification (Hydrolysis) |

The carbonyl group within the ester moiety is susceptible to reduction. Depending on the reducing agent and reaction conditions, this can lead to either the corresponding primary alcohol or the complete reduction of the carbonyl to a methyl group. Powerful reducing agents like triethylsilane (Et₃SiH) in the presence of a Lewis acid catalyst such as tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃] can achieve the exhaustive reduction of aliphatic esters directly to the corresponding methyl group. researchgate.net This defunctionalization process transforms the ester into a hydrocarbon. researchgate.net Alternatively, partial reduction yields the corresponding benzylic alcohol, (6-methyl-1-benzothiophen-2-yl)methanol. This transformation requires milder reducing agents or carefully controlled reaction conditions to prevent over-reduction. researchgate.netresearchgate.net

Reactions Involving Substituents on the Benzothiophene (B83047) Ring

The benzothiophene nucleus itself can undergo various reactions, particularly when functionalized with activating or directing groups.

Nucleophilic aromatic substitution (SₙAr) reactions on the benzothiophene ring are generally challenging without the presence of strong electron-withdrawing groups. youtube.com The SₙAr mechanism typically proceeds via an addition-elimination pathway, stabilized by a resonance-delocalized intermediate known as a Meisenheimer complex. youtube.comnih.gov For a substitution to occur on the benzothiophene ring of a derivative of this compound, the ring must be activated, for example, by the presence of a nitro group positioned ortho or para to a leaving group. nih.gov The reaction involves the initial attack of a nucleophile on the electron-deficient aromatic carbon, followed by the departure of the leaving group to restore aromaticity. nih.gov While the parent compound is not highly activated for SₙAr, its derivatives can be designed to undergo such transformations.

While the title compound possesses a methyl group at the C6 position, related derivatives featuring an amine group (e.g., 6-amino-1-benzothiophene systems) are key precursors for a wide range of functionalized molecules. The amine group is a versatile handle for derivatization through acylation, alkylation, and condensation reactions. For example, Friedel-Crafts acylation can introduce an acyl group onto the benzothiophene ring, although this typically occurs at the electron-rich C3 position. google.com More specific to amine derivatization, an amino-substituted benzothiophene can react with agents like benzoylisothiocyanate to yield thiourea (B124793) derivatives. researchgate.net Furthermore, the conversion of the carboxylic acid (derived from the ester) into an acylhydrazone introduces a reactive hydrazone moiety, which can be further modified. nih.gov Such derivatizations are crucial for building complex molecular scaffolds. nih.govnih.gov

| Starting Material Type | Reagent | Product Type | Reaction Type |

|---|---|---|---|

| Amino-benzothiophene derivative | Benzoylisothiocyanate | Thiourea derivative | Nucleophilic Addition |

| Amino-benzothiophene derivative | 1. Carbon disulfide, NaOH 2. Dimethyl sulfate | Dithiocarbamate derivative | Nucleophilic Addition/Alkylation |

| Benzothiophene-2-carboxylic acid | Hydrazine (B178648) derivatives | Acylhydrazone derivative | Condensation |

Cyclization Reactions to Form Fused Heterocyclic Systems

The benzothiophene scaffold is an excellent building block for the synthesis of more complex, fused heterocyclic systems. Through domino or tandem reaction protocols, functional groups on the benzothiophene ring can participate in intramolecular or intermolecular cyclizations to form new rings. A prominent example is the Friedlander annulation, where an ortho-amino aldehyde derivative of benzothiophene reacts with a compound containing a reactive methylene (B1212753) group (like a ketone or 1,3-dione) to construct a fused pyridine (B92270) ring, yielding benzothieno[3,2-b]pyridine derivatives. nih.gov Other strategies include electrophilic cyclization of appropriately substituted precursors to generate new fused rings. researchgate.net These reactions significantly expand the structural diversity of compounds accessible from the benzothiophene core, leading to the creation of polycyclic aromatic systems with unique electronic and biological properties. nih.govccspublishing.org.cn

Synthesis of Thienopyrimidine Derivatives

The fusion of a pyrimidine (B1678525) ring onto the thiophene (B33073) core of benzothiophene derivatives leads to the formation of thienopyrimidines, a class of compounds recognized for a variety of biological activities. The synthesis of these derivatives often begins with a 2-aminothiophene-3-carboxylate precursor, which can be prepared from the corresponding ketone. The vicinal amino and ester groups on the thiophene ring are ideal synthons for constructing the pyrimidine ring through reactions with various reagents. ekb.eg

One common method involves the cyclization of the 2-amino ester with formamide (B127407) to yield thienopyrimidinone derivatives. nih.gov Another approach is the reaction with isocyanates or isothiocyanates. For instance, treatment of 2-aminothiophene-3-carboxylates with N-ethylisocyanate followed by cyclization using ethanolic sodium hydroxide can produce 3-ethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. ekb.eg Similarly, reaction with methyl isothiocyanate yields a thiourea derivative, which can then be cyclized in aqueous sodium hydroxide to form 5-isopropyl-2-mercapto-3-methylthieno[2,3-d] pyrimidin-4-one. ekb.eg

Microwave irradiation has been shown to be an efficient method for preparing intermediate thienylthiourea derivatives, often resulting in higher yields and shorter reaction times compared to conventional heating. ekb.egscispace.com These intermediates are then cyclized using alcoholic potassium hydroxide. scispace.com The resulting thienopyrimidine core can be further functionalized. For example, nucleophilic aromatic substitution can be performed on a thienopyrimidinone derivative using phosphorus oxychloride (POCl₃) to introduce a chlorine atom, which can then be displaced by an aromatic amine to yield an anilino derivative. nih.gov

Table 1: Examples of Reagents for Thienopyrimidine Synthesis

| Starting Material Type | Reagent | Product Type |

| 2-Amino-3-ethoxycarbonylthiophene | Formamide | Thienopyrimidinone |

| 2-Amino-3-ethoxycarbonylthiophene | N-Ethylisocyanate / NaOH | 3-Ethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |

| 2-Amino-3-ethoxycarbonylthiophene | Methyl Isothiocyanate / NaOH | 2-Mercapto-3-methylthieno[2,3-d]pyrimidin-4-one |

| 2-Amino-3-ethoxycarbonylthiophene | Phenyl Isothiocyanate / KOH | 2-Thioxo-thieno[2,3-d]pyrimidin-4-one |

| 2-Amino-3-cyanothiophene | Triethyl Orthoformate / Ethylenediamine | 3-Amino-ethyl-4-imino-derivative |

Formation of Schiff Bases

Schiff bases, characterized by the azomethine or imine group (-C=N-), are another important class of derivatives synthesized from this compound. ekb.eg The synthesis typically involves a two-step process. First, the ethyl carboxylate group is converted into a more reactive intermediate, commonly a hydrazide, by reacting it with hydrazine hydrate. This reaction is often preferred over direct substitution on the methyl carboxylate, which can lead to a mixture of difficult-to-purify products. nih.gov

In the second step, the newly formed benzothiophene-2-carbohydrazide is condensed with a variety of substituted aromatic or heteroaromatic aldehydes. ekb.egnih.gov This condensation reaction, which forms the characteristic imine bond of the Schiff base, is often carried out under acidic conditions and reflux. nih.gov A solution of the 2-aminothiophene precursor and an aldehyde, such as salicylaldehyde, can be refluxed in ethanol with a few drops of concentrated sulfuric acid to yield the corresponding Schiff base. asianpubs.org

The resulting Schiff bases, which integrate the benzothiophene scaffold with various aromatic moieties, are stable compounds. Their structures can be confirmed using spectroscopic methods like ¹H NMR, where characteristic signals for the imine proton (CH=N) and, if present, a hydroxyl proton (OH) can be observed. asianpubs.org This derivatization strategy allows for the introduction of a wide range of functional groups, depending on the choice of the aldehyde reactant.

Table 2: Synthesis of Benzothiophene Schiff Bases

| Step | Reactants | Product |

| 1. Hydrazide Formation | This compound, Hydrazine Hydrate | 6-Methyl-1-benzothiophene-2-carbohydrazide |

| 2. Condensation | 6-Methyl-1-benzothiophene-2-carbohydrazide, Substituted Aldehyde (e.g., Salicylaldehyde) | Benzothiophene Schiff Base |

In-depth Computational Analysis of this compound Remains Largely Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the computational and molecular modeling studies specifically focused on the chemical compound this compound. Despite the importance of computational chemistry in understanding the structural, electronic, and biological properties of organic molecules, detailed research findings for this particular compound are not publicly available. Therefore, a thorough and scientifically accurate article adhering to the requested detailed outline on its computational investigations cannot be generated at this time.

Computational techniques such as Density Functional Theory (DFT) are powerful tools for elucidating molecular properties. These studies typically involve geometry optimization to find the most stable three-dimensional structure of a molecule and conformational analysis to explore its different spatial arrangements. researchgate.net Subsequent electronic structure analyses, including the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, provide insights into the molecule's reactivity and electronic transitions. mdpi.com The Molecular Electrostatic Potential (MEP) map is another crucial output, indicating the charge distribution and predicting sites for electrophilic and nucleophilic attack. mdpi.com

Furthermore, vibrational frequency calculations are used to predict the infrared and Raman spectra of a molecule, which can be compared with experimental data to confirm its structure. nih.gov Natural Bond Orbital (NBO) analysis helps in understanding charge transfer interactions and delocalization of electron density within the molecule. nih.gov For materials science applications, the prediction of Non-linear Optical (NLO) properties is of great interest, as it identifies potential candidates for optoelectronic devices. nih.gov

In the context of drug discovery and design, molecular docking is a vital computational method. It predicts the preferred orientation of a ligand when bound to a target protein, offering insights into potential therapeutic applications. nih.govnih.gov Studies on related benzothiophene and thiophene derivatives have shown their potential as antimicrobial and anticancer agents, making molecular docking a relevant area of investigation for this class of compounds. researchgate.netresearchgate.net

While extensive research exists on the computational analysis of various benzothiophene, thiophene, and carboxylate derivatives, the specific data required to construct a detailed report on this compound—including optimized geometric parameters, HOMO-LUMO energy values, vibrational assignments, NBO interaction energies, NLO property tensors, and molecular docking scores against specific protein targets—is absent from the surveyed literature. The creation of a scientifically robust article as per the specified outline is contingent upon the availability of such dedicated research.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. While specific theoretical studies focusing exclusively on this compound are not extensively documented in public literature, a wealth of computational research on the synthesis and reactivity of the core benzothiophene scaffold and related thiophene derivatives provides significant insights. These studies help rationalize reaction outcomes, predict reactivity, and guide the development of new synthetic methodologies.

Mechanisms of Thiophene and Benzothiophene Ring Formation

The formation of the substituted thiophene ring, the core of the target molecule, is often achieved through multicomponent reactions, with the Gewald reaction being a prominent example for synthesizing 2-aminothiophenes. wikipedia.orgorganic-chemistry.org Although the target molecule is not a 2-aminothiophene, the principles of ring closure and the behavior of sulfur reagents investigated in Gewald reaction studies are fundamentally relevant.

A comprehensive computational study using DFT (M06-2X/aug-cc-pV(T+d)Z level of theory) has shed light on the intricate mechanism of the Gewald reaction. nih.gov The investigation reveals a sequence of key steps:

Knoevenagel-Cope Condensation: The reaction initiates with a condensation between a carbonyl compound and an activated nitrile, a step that is well-understood and precedes the introduction of sulfur. nih.gov

Sulfur Ring Opening and Polysulfide Formation: Elemental sulfur (typically S8) is activated and incorporated, leading to the formation of various polysulfide intermediates. nih.gov

Intermediate Decomposition and Cyclization: The polysulfide intermediates can undergo a complex equilibrium involving several pathways, such as unimolecular cyclization or intermolecular degradation. nih.gov Protonation of these intermediates was found to provide a kinetically favorable route for their decomposition. nih.gov

Aromatization: The final, thermodynamically driven step is the cyclization of a monosulfide intermediate, followed by aromatization to form the stable thiophene ring. This final step acts as a thermodynamic sink, driving the reaction forward. nih.gov

Interactive Data Table: Key Stages in the Computationally Studied Gewald Reaction Mechanism

| Step | Description | Key Intermediates | Theoretical Method | Finding |

|---|---|---|---|---|

| 1 | Knoevenagel-Cope Condensation | Stable enolate/alkene | - | Initial C-C bond formation. |

| 2 | Sulfur Addition | Polysulfides (S_n-adducts) | DFT | Formation of a complex equilibrium of polysulfides of varying lengths. |

| 3 | Polysulfide Decomposition | Monosulfide precursor | DFT | Can occur via unimolecular or intermolecular pathways; protonation lowers kinetic barriers. |

| 4 | Cyclization & Aromatization | Thiophene product | DFT | The only thermodynamically favorable step, providing the driving force for the entire reaction. |

Mechanisms of Benzothiophene Functionalization

Theoretical studies have also been applied to understand how functional groups, such as the carboxylate group, are introduced onto a pre-formed thiophene or benzothiophene ring. One relevant study investigated the direct C-H carboxylation of thiophene with CO2 using a combination of cesium carbonate and carboxylate salts, supported by DFT calculations. mdpi.com

This research provides a detailed mechanistic picture of C-H activation and C-C bond formation:

Proton Abstraction: The reaction is initiated by the cleavage of a C-H bond on the thiophene ring. The calculations showed that this deprotonation is a critical step with a significant energy barrier. mdpi.com

CO2 Insertion: The resulting carbanionic species then attacks a molecule of carbon dioxide, leading to the formation of the thiophene-2-carboxylate (B1233283). mdpi.com

Interactive Data Table: Calculated Activation Energies for Thiophene Carboxylation

| Reaction Step | Base System | Calculated Activation Energy (kcal/mol) | Significance |

|---|---|---|---|

| Proton Abstraction | Cesium Carbonate / Cesium Pivalate (B1233124) | Minimal among tested systems | The pivalate additive was found to be most effective in lowering the energy barrier for the crucial C-H activation step. |

| CO2 Insertion | - | - | The subsequent C-C bond formation step leading to the carboxylate product. |

Mechanisms of Decomposition

The stability and decomposition pathways of benzothiophenes have also been a subject of theoretical inquiry. DFT studies on the pyrolysis of dibenzothiophene (B1670422) (DBT), a related fused-ring system, have identified the initial steps of thermal decomposition. acs.org These calculations revealed that the pyrolysis can be initiated by either H-migration or the rupture of a C-S bond. The studies mapped out complex reaction pathways leading to various smaller molecules and radicals, identifying the initial bond-breaking event as the most difficult, highest-energy step. acs.org Such studies are vital for understanding the thermal stability of benzothiophene-containing materials in high-temperature applications.

Applications and Research Areas of Interest

Strategies for Constructing the 1-Benzothiophene Core

The formation of the benzothiophene scaffold, a fusion of benzene (B151609) and thiophene (B33073) rings, is a critical step in the synthesis of these compounds. chemicalbook.com Various synthetic routes have been developed to achieve this, each with its own advantages and substrate scope.

Cyclization Reactions Utilizing Thiophenes and Aromatic Precursors

One prominent method for constructing the benzothiophene core involves the cyclization of appropriately substituted thiophenes and aromatic precursors. This strategy leverages the reactivity of these starting materials to form the fused bicyclic system. For instance, palladium-catalyzed heterocyclization of 1-(2-mercaptophenyl)-2-yn-1-ols, which are derived from the alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones, provides a convenient route to benzothiophene derivatives. researchgate.net This process involves the activation of the triple bond by the metal catalyst, followed by an intramolecular nucleophilic attack. researchgate.net

Another approach involves the Sonogashira cross-coupling reaction of a bromo-substituted thiophene with an ethynyl-substituted benzene derivative containing a methylsulfanyl group. The resulting compound can then undergo electrophilic cyclization, often mediated by iodine, to yield the 1-benzothiophene core. researchgate.netyyu.edu.tr This method allows for the synthesis of complex benzothiophene derivatives with substituents on both the thiophene and benzene rings. researchgate.net

A visible-light-promoted cyclization of disulfides and alkynes has also been developed as a practical method for synthesizing benzothiophenes. rsc.org This approach offers a greener alternative to traditional methods that may require harsh reaction conditions or expensive catalysts.

Thiolation-Heterocyclization Processes

Thiolation-heterocyclization processes represent another key strategy for the synthesis of the benzothiophene core. These methods typically involve the reaction of a substituted aromatic compound with a sulfur-containing reagent, followed by cyclization to form the thiophene ring.

One such method is the copper-catalyzed thiolation annulation of 2-halostyrenes with sodium hydrosulfide, which provides a facile one-pot synthesis of benzothiophenes. dntb.gov.ua Similarly, copper-catalyzed reactions using xanthate as a thiol surrogate enable the one-pot synthesis of benzothiophenes. dntb.gov.ua Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under metal- and solvent-free conditions also provide an efficient and environmentally friendly route to benzothiophene derivatives. organic-chemistry.org

Aryne Reactions with Alkynyl Sulfides

A more recent and versatile method for the one-step synthesis of benzothiophenes involves the reaction of arynes with alkynyl sulfides. nih.govrsc.orgresearchgate.net This approach allows for the synthesis of a wide range of 3-substituted benzothiophenes from readily available o-silylaryl triflates and alkynyl sulfides in an intermolecular fashion. nih.govrsc.orgresearchgate.net The reaction proceeds through the nucleophilic addition of the sulfur atom of the alkynyl sulfide (B99878) to the aryne intermediate, followed by cyclization. semanticscholar.org

This method exhibits good functional group tolerance, enabling the synthesis of diverse and multisubstituted benzothiophene derivatives, which can be challenging to access through conventional methods. rsc.org The versatility of this approach is further demonstrated by its application in the synthesis of complex molecules, including tetraarylbenzothiophenes and pentacyclic compounds. rsc.org

Introduction and Modification of Substituents

Once the benzothiophene core is constructed, the introduction and modification of substituents, such as methyl and ethyl carboxylate groups, are crucial for tailoring the properties of the final compound.

Regioselective Methylation of the Benzothiophene System

The regioselective introduction of a methyl group onto the benzothiophene system is a key step in the synthesis of this compound. While direct methylation of the benzothiophene core can be challenging due to issues of regioselectivity, various strategies have been developed to achieve this transformation. nih.govresearchgate.net

One approach involves starting with a pre-methylated aromatic precursor before the cyclization reaction to form the benzothiophene core. For example, using a starting material that already contains a methyl group at the desired position on the benzene ring ensures the formation of the 6-methyl-substituted benzothiophene.

Alternatively, functionalization of the benzothiophene core can be achieved through methods such as the interrupted Pummerer reaction of benzothiophene S-oxides. nih.govresearchgate.netle.ac.uk This metal-free method allows for the C3-alkylation of benzothiophenes with complete regioselectivity under mild conditions. nih.gov While this method targets the C3 position, it highlights the development of regioselective functionalization strategies for the benzothiophene system.

Esterification Protocols for Carboxylate Formation

The final step in the synthesis of this compound is the formation of the ethyl ester group at the 2-position. This is typically achieved through the esterification of the corresponding carboxylic acid.

The Fischer esterification is a classic and widely used method for this transformation, involving the reaction of the carboxylic acid with an alcohol (in this case, ethanol) in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com

Other methods for ester synthesis include reacting the corresponding carboxylic acid salts with alkyl halides or using transesterification reactions. google.com The choice of esterification protocol can depend on the specific substrate and the desired reaction conditions. For example, the synthesis of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate has been achieved from the corresponding carboxylic acid. nih.gov

Interactive Data Table of Synthetic Reactions

| Reaction Type | Starting Materials | Reagents/Catalysts | Product |

| Cyclization | 2-bromo-5-(4-methoxyphenyl)thiophene, 1-ethynyl- 2-(methylsulfanyl)benzene | Pd catalyst, Iodine | 3-iodo-2-[5-(4-methoxyphenyl)- thiophen-2-yl]-1-benzothiophene |

| Aryne Reaction | o-silylaryl triflates, alkynyl sulfides | Cesium fluoride (B91410) | 3-substituted benzothiophenes |

| Thiolation-Annulation | 2-halostyrenes, Sodium hydrosulfide | Copper catalyst | Benzothiophenes |

| Esterification | 6-chlorobenzo[b]thiophene-2-carboxylic acid | Ethanol (B145695), Acid catalyst | Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate |

Mechanistic Insights into Biological Activities and Interactions

Enzyme Inhibition Mechanisms (e.g., Allosteric Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK))

While direct studies on ethyl 6-methyl-1-benzothiophene-2-carboxylate are limited, the broader class of benzothiophene (B83047) carboxylate derivatives has been identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK). nih.govnih.govelsevierpure.com BDK is a key mitochondrial enzyme that negatively regulates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is responsible for the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs). nih.gov

A prominent example from this class, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been shown to be a potent BDK inhibitor. nih.govelsevierpure.com The mechanism of inhibition is allosteric, meaning the inhibitor binds to a site on the enzyme distinct from the active site. nih.govnih.govelsevierpure.com This binding event triggers a series of conformational changes in the enzyme's structure. Specifically, the binding of BT2 to the N-terminal domain of BDK induces helical movements. nih.govelsevierpure.com These structural alterations are then transmitted to the lipoyl-binding pocket of BDK, which is crucial for its interaction with the BCKDC. elsevierpure.com

This conformational cascade ultimately disrupts the association of BDK with the BCKDC, leading to the dissociation of the kinase from the complex. nih.govelsevierpure.com The detached BDK is then more susceptible to degradation. nih.govelsevierpure.com The net result of this allosteric inhibition is the dephosphorylation and subsequent maximal activation of the BCKDC, leading to an increased breakdown of BCAAs. nih.govelsevierpure.com This mechanism of action highlights the potential of benzothiophene carboxylate derivatives in conditions characterized by elevated BCAA levels.

| Inhibitor | Target Enzyme | Mechanism of Inhibition | Key Consequence | Reference |

| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) | Allosteric | Dissociation of BDK from BCKDC and subsequent BDK degradation | nih.govelsevierpure.com |

Receptor Interaction Mechanisms (e.g., Neurokinin-2 Receptor Antagonism)

Derivatives of 6-methyl-benzo[b]thiophene-2-carboxylic acid have been identified as potent antagonists of the human neurokinin-2 (NK2) receptor. nih.gov The NK2 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the tachykinin neuropeptide neurokinin A. nih.gov This receptor is involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. nih.gov

The antagonism of the NK2 receptor by these benzothiophene derivatives is a competitive mechanism, where the compound binds to the receptor and blocks the binding of the endogenous ligand, neurokinin A. This prevents the receptor from being activated and initiating downstream signaling cascades. The structure-activity relationship (SAR) studies of these compounds have revealed that the 6-methyl-benzo[b]thiophene-2-carboxylic acid moiety is a key structural feature for high-affinity binding to the NK2 receptor. nih.gov

The development of selective NK2 receptor antagonists is of significant interest for the potential treatment of various disorders, including irritable bowel syndrome, asthma, and anxiety. nih.govnih.gov The ability of 6-methyl-benzo[b]thiophene-2-carboxylic acid derivatives to potently and selectively block the NK2 receptor underscores their therapeutic potential. nih.gov

Molecular Interactions with Biological Macromolecules (e.g., Proteins, DNA, Cell Membranes)

The biological effects of this compound and its analogs are predicated on their interactions with biological macromolecules.

DNA: There is no direct evidence to suggest that this compound interacts directly with DNA. The known mechanisms of action for this class of compounds involve protein targets rather than nucleic acids.

Elucidation of Signaling Pathway Modulations

The interaction of this compound derivatives with their protein targets leads to the modulation of specific cellular signaling pathways.

As antagonists of the NK2 receptor, 6-methyl-benzo[b]thiophene-2-carboxylic acid derivatives block the signaling cascades initiated by neurokinin A. The NK2 receptor is coupled to Gq/11 G-proteins. nih.gov Upon activation by its endogenous ligand, the receptor stimulates phospholipase C, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This, in turn, results in an increase in intracellular calcium levels and the activation of protein kinase C, respectively. By blocking the initial receptor activation, benzothiophene-based NK2 antagonists effectively inhibit these downstream signaling events. nih.gov

In the context of BDK inhibition, the modulation of signaling is more indirect. By preventing the phosphorylation and inactivation of the BCKDC, benzothiophene carboxylates lead to a sustained catabolism of BCAAs. nih.govelsevierpure.com This can have broader metabolic consequences, influencing pathways that are sensitive to the levels of BCAAs and their metabolites. For example, alterations in BCAA metabolism have been linked to the modulation of insulin (B600854) signaling pathways. researchgate.net

Structure Activity Relationship Sar Studies

Influence of the Ethyl Ester Group on Biological Potency and Selectivity

The ethyl ester group at the C-2 position of the benzothiophene (B83047) core is a key functional group that can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. Ester groups are often incorporated into drug candidates to modulate their lipophilicity, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) profile.

In the context of benzothiophene-2-carboxylates, the ethyl ester moiety can influence biological potency and selectivity through several mechanisms:

Pro-drug Strategy: In some cases, the ethyl ester may serve as a pro-drug. After administration, it can be hydrolyzed by esterase enzymes in the body to release the corresponding carboxylic acid, which may be the more active form of the compound. This strategy can be used to improve the oral bioavailability of a drug.

Modulation of Physicochemical Properties: The length of the alkyl chain in the ester group can be varied to fine-tune the compound's lipophilicity. For instance, increasing the alkyl chain length can enhance lipid membrane permeability, but it may also increase metabolic instability. Studies on other heterocyclic esters have shown that even small changes in the ester alkyl group can lead to significant differences in biological activity.

While direct comparative studies on a series of alkyl esters of 6-methyl-1-benzothiophene-2-carboxylic acid are limited, research on other benzothiophene derivatives highlights the importance of the substituent at the 2-position. For example, the conversion of the carboxylic acid to various amides or other ester analogs is a common strategy in medicinal chemistry to explore the SAR and optimize the compound's properties.

Effects of Substituents at Varying Positions of the Benzothiophene Core

The substitution pattern on the benzothiophene core is a major determinant of biological activity and selectivity. The benzene (B151609) ring of the benzothiophene scaffold can be substituted at positions 4, 5, 6, and 7, and each position offers a unique vector for structural modification. The methyl group at the 6-position of the target compound is one such modification.

Research on various benzothiophene analogs has demonstrated that the nature and position of substituents can have a profound impact on their biological profile:

Electronic Effects: Electron-donating groups (like the methyl group in the target compound) or electron-withdrawing groups can alter the electron density of the benzothiophene ring system. This can affect the molecule's ability to participate in π-π stacking interactions with aromatic residues in a binding site or influence its metabolic stability.

Steric Effects: The size of the substituent can influence the molecule's conformation and its ability to fit into a binding pocket. A bulky substituent may enhance selectivity for a specific target but could also hinder binding to other desired targets.

A study on a series of benzo[b]thiophene acylhydrazones investigated the impact of different substituents at the 6-position on their antibacterial activity against Staphylococcus aureus. While this study did not include a methyl group, it provided valuable data on other substituents that can be used to infer the potential role of the 6-position.

| Compound | Substituent at C6 | Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) |

|---|---|---|

| Analog 1 | -Cl | 4 |

| Analog 2 | -F | >256 |

| Analog 3 | -CF3 | >256 |

This data suggests that a chloro substituent at the 6-position is favorable for antibacterial activity in this particular series, while fluoro and trifluoromethyl groups are detrimental. malayajournal.org The methyl group in Ethyl 6-methyl-1-benzothiophene-2-carboxylate is an electron-donating group, which could have a different effect on the electronic properties of the benzothiophene ring compared to the electron-withdrawing halogens.

Conformational Effects on Biological Activity

The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. While the benzothiophene core is a relatively rigid bicyclic system, the substituents, particularly the ethyl ester group at the 2-position, can adopt different conformations.

Rotational Freedom: The ethyl ester group has rotational freedom around the single bond connecting it to the benzothiophene ring and within the ethyl chain itself. The preferred conformation can be influenced by steric and electronic interactions with the rest of the molecule and the surrounding environment (e.g., the binding site of a protein).

Planarity and Binding: The planarity of the benzothiophene ring system is important for interactions such as π-π stacking. Substituents that disrupt this planarity could negatively impact binding affinity.

Receptor-Bound Conformation: The biologically active conformation of a molecule is the one it adopts when bound to its target. Understanding the preferred low-energy conformations in solution and in the bound state is essential for rational drug design. Computational methods, such as molecular modeling and conformational analysis, can provide valuable insights into the likely bioactive conformations.

For benzothiophene-chalcone hybrids, it has been noted that blocking the chalcone (B49325) moiety into a more rigid conformation within the benzothiophene ring can be a strategic design element. nih.gov This highlights the importance of conformational rigidity in achieving desired biological activity.

Systematic Modifications for Lead Optimization and Analogue Design

Lead optimization is a critical phase in drug discovery where a promising lead compound is systematically modified to improve its potency, selectivity, and ADME properties. For a scaffold like this compound, a lead optimization campaign would involve the synthesis and evaluation of a library of analogs.

Key strategies for the lead optimization of benzothiophene derivatives include:

Modification of the Ester Group: As discussed in section 7.1, the ethyl ester could be replaced with other esters (e.g., methyl, propyl), amides, or other bioisosteres to explore the impact on activity and metabolic stability.

Exploration of Substituents on the Benzene Ring: A systematic exploration of different substituents at positions 4, 5, 6, and 7 would be undertaken. This would involve varying the size, electronic properties, and hydrogen bonding potential of the substituents. For example, replacing the 6-methyl group with other alkyl groups, halogens, or methoxy (B1213986) groups could provide valuable SAR data.

Modification of the Thiophene (B33073) Ring: While less common, modifications to the thiophene part of the scaffold could also be explored, although this might be more synthetically challenging.

Introduction of Additional Functional Groups: Appending other functional groups to the benzothiophene core can introduce new interaction points with the target protein.

An example of lead optimization can be seen in the development of novel benzothiophene-3-carboxamide derivatives as inhibitors of Aurora kinases. nih.gov In this study, researchers systematically modified the substituents on the benzothiophene core and the amide functionality to identify compounds with nanomolar potency. nih.gov This type of systematic approach would be essential to optimize a lead compound like this compound for a specific biological target.

Applications in Medicinal Chemistry and Drug Discovery Research

Development as Lead Compounds for Drug Discovery

The benzothiophene (B83047) nucleus is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents. Derivatives of Ethyl 6-methyl-1-benzothiophene-2-carboxylate are actively being developed as lead compounds for a variety of medical conditions. For instance, certain benzo[b]thiophene-based 1,3-diketones and flavones have been identified as potential lead candidates for treating mycobacterial infections due to their low cytotoxicity and high selectivity. nih.gov Molecular docking studies have further supported this by showing a high binding affinity of these derivatives to key enzymes in Mycobacterium tuberculosis. nih.gov

The versatility of the benzothiophene scaffold allows for extensive structural modifications, which has led to its investigation in oncology, neurology, and immunology. chiralen.com Specifically, 4,5,6,7-tetrahydro-benzothiophene derivatives are being explored as modulators for the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a potential drug target for inflammatory diseases, metabolic disorders, and certain types of cancer. nih.gov The development of these compounds is often guided by in silico screening and molecular docking to predict their efficacy and synthetic feasibility. nih.gov

Exploration as Therapeutic Agents for Metabolic Diseases

Research has identified benzothiophene derivatives as potential therapeutic agents for metabolic diseases. nih.gov Patents have been filed for compounds that can activate peroxisome proliferator-activated receptors (PPARs), which are crucial intranuclear transcription factors involved in metabolism. google.com Activation of these receptors can influence glucose homeostasis, making these compounds candidates for antidiabetic drugs. google.com The exploration of these derivatives for metabolic disorders highlights the broad therapeutic potential of the benzothiophene chemical class. nih.govgoogle.com

Research into Anti-inflammatory Properties

The anti-inflammatory potential of benzothiophene derivatives is a significant area of research. nih.gov Studies have shown that these compounds can act as potent anti-inflammatory agents through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov The presence of specific functional groups like carboxylic acids, esters, and methyl groups on the benzothiophene ring is crucial for their anti-inflammatory activity. nih.gov

Derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have demonstrated anti-inflammatory effects by activating the NRF2 pathway. dundee.ac.uk This activation helps reverse the elevated levels of pro-inflammatory cytokines and mediators. dundee.ac.uk In vivo studies using carrageenan-induced paw edema models have confirmed the anti-inflammatory activity of certain thiophenic derivatives, with some showing efficacy comparable to established drugs like sodium diclofenac. nih.gov

Table 1: In Vitro Enzyme Inhibition by Benzothiophene and Related Derivatives

| Compound Class | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| Pivalate-based Michael product | COX-1 | 314 µg/mL | mdpi.com |

| Pivalate-based Michael product | COX-2 | 130 µg/mL | mdpi.com |

| Pivalate-based Michael product | 5-LOX | 105 µg/mL | mdpi.com |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 | 0.31–1.40 µM | nih.gov |

Investigations into Antimicrobial and Antitubercular Activities

The benzothiophene scaffold has yielded numerous compounds with significant antimicrobial and antitubercular properties. nih.govnih.gov Phenotypic high-throughput screening of large chemical libraries has successfully identified multiple chemotypes with anti-tubercular activity. nih.gov

Specifically, derivatives of benzo[b]thiophene-2-carboxylic acid have been studied for their efficacy against Mycobacterium tuberculosis H37Ra (MTB), including multidrug-resistant strains (MDR-MTB). nih.gov One derivative, compound 7b, was found to be highly active against MDR-MTB with MIC values ranging from 2.73 to 22.86 μg/mL. nih.gov Other derivatives, 8c and 8g, showed excellent activity against dormant M. bovis BCG with MICs of 0.60 and 0.61 μg/mL, respectively. nih.gov These compounds are believed to exert their effect by inhibiting the DprE1 enzyme, a crucial component in the mycobacterial cell wall synthesis. nih.gov

Beyond tuberculosis, benzothiophene acylhydrazones have been synthesized and screened for activity against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov One such compound demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains, including methicillin (B1676495) and daptomycin-resistant clinical isolates. nih.gov Furthermore, novel classes of tetrahydrobenzothiophene derivatives have shown moderate to good inhibitory activities against E. coli, P. aeruginosa, Salmonella, and S. aureus. nih.gov

Table 2: Antitubercular and Antimicrobial Activity of Benzothiophene Derivatives

| Compound/Derivative | Target Organism | Activity (MIC) | Source |

|---|---|---|---|

| Compound 7b | Multidrug-resistant M. tuberculosis H37Ra | 2.73-22.86 µg/mL | nih.gov |

| Compound 8c | Dormant M. bovis BCG | 0.60 µg/mL | nih.gov |

| Compound 8g | Dormant M. bovis BCG | 0.61 µg/mL | nih.gov |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Multidrug-resistant S. aureus | 4 µg/mL | nih.gov |

| Tetrahydrobenzothiophene 3b | E. coli | 1.11 µM | nih.gov |

| Tetrahydrobenzothiophene 3b | P. aeruginosa | 1.00 µM | nih.gov |

| Tetrahydrobenzothiophene 3b | Salmonella | 0.54 µM | nih.gov |

| Tetrahydrobenzothiophene 3b | S. aureus | 1.11 µM | nih.gov |

Studies on Anticancer Potential

The anticancer potential of benzothiophene derivatives is a burgeoning field of study. nih.govmdpi.com These compounds have been investigated for their ability to inhibit cancer cell proliferation, migration, and invasion, as well as to induce apoptosis. nih.gov One study synthesized benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives that target the RhoA/ROCK pathway, which is crucial for tumor growth and metastasis. nih.gov One of the synthesized compounds significantly inhibited the proliferation of MDA-MB-231 breast cancer cells. nih.gov

Other research has focused on halogenated derivatives of structurally similar benzofurans, which have shown significant cytotoxicity against various human cancer cell lines, including lung (A549) and liver (HepG2) cancer cells. nih.gov For example, one methyl benzofuran-3-carboxylate derivative demonstrated an IC50 value of 3.5 ± 0.6 μM against A549 cells. nih.gov Fused thiophene (B33073) derivatives have also been screened as dual inhibitors of VEGFR-2 and AKT, key proteins in cancer cell signaling pathways. mdpi.comresearchgate.net Certain derivatives showed promising antiproliferative activity and induced apoptosis in liver cancer cells. researchgate.net Additionally, novel triazolopyrimidine derivatives incorporating a thiophene moiety have shown high potency against lung and hepatocellular carcinoma cell lines in vitro. mdpi.com

Table 3: Anticancer Activity of Benzothiophene-Related Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 µM | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 µM | nih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 µM | nih.gov |

| Thiophene Derivative 3b | HepG2 (Liver) | 3.105 µM | researchgate.net |

| Thiophene Derivative 4c | HepG2 (Liver) | 3.023 µM | researchgate.net |

Neuroprotective and Anticonvulsant Research

The therapeutic potential of compounds related to this compound extends to neurological disorders. chiralen.com Research into structurally similar compounds has revealed promising anticonvulsant properties. For instance, bioisosteres of one complex molecule were developed as α2,3-selective GABAA receptor modulators, demonstrating efficacy in various rodent models of seizures, including those induced by electroshock and pentylenetetrazole. nih.gov

The search for new anticonvulsants has also led to the synthesis of S-alkylated derivatives of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. japsonline.comresearchgate.net Screening of these compounds revealed that certain thioacetamide (B46855) derivatives possess significant anticonvulsant activity. japsonline.com Specifically, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide was identified as having the highest activity, effectively decreasing the severity and number of seizures in preclinical models. japsonline.com

Antidiabetic Research

Derivatives of benzothiophene are being actively investigated for their potential in treating diabetes. tandfonline.com These compounds have been shown to act as α-amylase inhibitors, which is a key therapeutic target for managing postprandial hyperglycemia. researchgate.net The inhibition of this enzyme slows the breakdown of polysaccharides into glucose.

In one study, substituted benzothiophene derivatives were found to transactivate PPARγ, a key regulator of glucose homeostasis, and showed potent antidiabetic effects in a diabetic mouse model. tandfonline.com These compounds were effective at decreasing serum insulin (B600854) levels. tandfonline.com Other related compounds, such as 2-(phenylthio)-ethyl benzoate (B1203000) derivatives, have demonstrated potent inhibition of both α-amylase and α-glycosidase, with one compound showing an IC50 value of 3.57 ± 1.08 µg/ml against α-amylase, superior to the standard drug acarbose. nih.gov Furthermore, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have shown significant glucose-lowering effects in rat models of non-insulin-dependent diabetes mellitus, potentially through the inhibition of the 11β-HSD1 enzyme. nih.gov

Table 4: Antidiabetic Activity of Benzothiophene and Related Derivatives

| Compound Class | Target/Model | Key Finding | Source |

|---|---|---|---|

| Substituted Benzothiophene | PPARγ transactivation / KK/Ay diabetic mice | Potent in vivo antidiabetic effects, decreased serum insulin | tandfonline.com |

| 2-(phenylthio)-ethyl benzoate derivative | α-amylase inhibition | IC50 = 3.57 ± 1.08 µg/ml | nih.gov |

| 2-(phenylthio)-ethyl benzoate derivative | α-glycosidase inhibition | IC50 = 10.09 ± 0.70 µg/ml | nih.gov |

| Biphenylcarbonitrile‐thiazolidinedione conjugates | α-amylase inhibition | IC50 values as low as 0.13 µM | researchgate.net |

Evaluation of Antioxidant Activities

While direct and specific studies evaluating the antioxidant properties of this compound are not extensively documented in publicly available research, the broader class of benzothiophene derivatives has been a subject of interest for their potential to counteract oxidative stress. Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. The inherent electronic properties of the benzothiophene ring system suggest a potential for radical scavenging activity, a key mechanism of antioxidants. However, without specific experimental data on this compound, its efficacy as an antioxidant remains speculative. Research into related structures indicates that the antioxidant capacity of benzothiophene derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring.

Exploration as Estrogen Receptor Modulators

Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit either estrogenic or antiestrogenic effects in a tissue-specific manner. The benzothiophene core is a well-established pharmacophore in the design of SERMs, with raloxifene (B1678788) being a notable example. These compounds have a profound impact on the management of hormone-receptor-positive breast cancer and osteoporosis.

Currently, there is a lack of specific research data detailing the activity of this compound as an estrogen receptor modulator. The exploration of novel SERMs is an ongoing endeavor in medicinal chemistry, with a focus on synthesizing derivatives that offer improved efficacy, better safety profiles, and a more desirable tissue-selectivity. The structural features of this compound, including the benzothiophene core, could theoretically allow it to interact with the estrogen receptor. However, its specific binding affinity, agonist versus antagonist activity, and tissue-specific effects have not been reported in the available scientific literature. Further investigation would be required to determine if this particular compound or its derivatives possess clinically relevant SERM activity.

Application as Scaffolds for Novel Therapeutic Agents

The 6-methyl-1-benzothiophene-2-carboxylate framework has emerged as a valuable scaffold in the design of innovative therapeutic agents targeting various diseases. The rigid structure of the benzothiophene ring system provides a solid foundation for the strategic placement of functional groups to achieve specific interactions with biological targets.

A notable application of a derivative is in the development of a novel photosensitizer, BC-Pc, which incorporates a 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid moiety. This compound has demonstrated a high affinity for myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein often overexpressed in cancer cells. By targeting MCL-1, BC-Pc shows significant intracellular fluorescence and generation of reactive oxygen species in triple-negative breast cancer cells, leading to an improved therapeutic effect with minimal toxicity to normal cells.

Furthermore, patent literature reveals the exploration of related structures as potential immunomodulatory agents. Specifically, derivatives such as 5-methoxy-6-methyl-1-benzothiophene-2-carboxylic acid and 5-bromo-6-methyl-1-benzothiophene-2-carboxylic acid have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway. Activation of the STING pathway is a promising strategy in cancer immunotherapy as it can lead to the production of type I interferons and a subsequent anti-tumor immune response.

These examples underscore the utility of the 6-methyl-1-benzothiophene-2-carboxylic acid scaffold as a versatile starting point for the development of new therapeutic entities. While direct applications of this compound are not yet reported, its parent scaffold is clearly of significant interest in contemporary drug discovery.

Advanced Materials Science and Other Industrial Applications

Potential in Organic Electronic Materials (e.g., OLEDs, Field-Effect Transistors)

The benzothiophene (B83047) core is a key structural motif in the design of organic semiconductors due to its rigid, planar structure and the presence of a sulfur atom which facilitates π-orbital overlap, crucial for charge transport. While direct applications of Ethyl 6-methyl-1-benzothiophene-2-carboxylate in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) are not extensively documented in publicly available research, the broader class of benzothiophene derivatives has shown significant promise in this field.

Organic Field-Effect Transistors (OFETs):

The performance of OFETs is largely dependent on the molecular structure and packing of the organic semiconductor used. Benzothiophene-based molecules are attractive candidates for the active layer in OFETs. For instance, derivatives of beilstein-journals.orgbenzothieno[3,2-b] beilstein-journals.orgbenzothiophene (BTBT) have been synthesized and shown to exhibit high charge carrier mobilities. The substitution pattern on the benzothiophene ring system plays a critical role in determining the material's electronic properties and solid-state packing.

The presence of the ethyl carboxylate and methyl groups on the benzothiophene scaffold of this compound allows for further chemical modifications. These modifications can be designed to enhance solubility for solution-based processing of thin films, a key advantage for low-cost manufacturing of flexible electronics. Furthermore, the electronic nature of these substituents can be tuned to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials, which is essential for efficient charge injection and transport in OFETs.

| Related Benzothiophene Derivative | Application | Key Finding |

| beilstein-journals.orgBenzothieno[3,2-b] beilstein-journals.orgbenzothiophene (BTBT) derivatives | Organic Field-Effect Transistors (OFETs) | High charge-carrier mobility and good thermal stability in thin-film transistors. |

| 2,7-Divinyl beilstein-journals.orgbenzothieno[3,2-b]benzothiophene | Organic Semiconductors | Symmetrically substituted backbone for potential use in high-performance thin-film transistors. |

| Dibenzo[de,op]bistetracene (DBBT) derivatives | Organic Field-Effect Transistors (OFETs) | Planar structures with high hole mobility in single-crystal field-effect transistors. |

Organic Light-Emitting Diodes (OLEDs):

In the context of OLEDs, benzothiophene derivatives can be utilized as building blocks for host materials, emissive materials, or charge-transporting materials. The ability to functionalize the benzothiophene core allows for the synthesis of molecules with specific photophysical properties, such as high quantum yields and tunable emission colors. While specific research on this compound in OLEDs is limited, related heterocyclic compounds like chromones and benzo[b]furans, which share structural similarities, have found widespread application in the development of OLED components. acs.org This suggests that with appropriate derivatization, benzothiophenes like this compound could be precursors to novel materials for OLED applications.

Agricultural Chemical Applications

Thiophene (B33073) and its fused derivatives, including benzothiophenes, are important scaffolds in the development of agrochemicals. The presence of the sulfur atom can impart specific biological activities, and the aromatic system allows for a variety of substitutions to fine-tune the efficacy and selectivity of the resulting compounds.

Halogenated 2-thiophenecarboxylic acid derivatives have been identified as key building blocks for a new family of 1,2,4-triazole (B32235) insecticides. beilstein-journals.org This highlights the importance of the thiophene-2-carboxylate (B1233283) moiety in the synthesis of potent agrochemicals. This compound, possessing a similar benzothiophene-2-carboxylate structure, can be considered a valuable intermediate for the synthesis of novel pesticides. The methyl group at the 6-position can influence the lipophilicity and metabolic stability of the final product, which are critical parameters for the performance of an agricultural chemical.

While direct use of this compound as an agrochemical is not reported, its structural features make it a promising starting material for the synthesis of new classes of fungicides, herbicides, and insecticides. The ester functionality can be readily converted to other functional groups, such as amides or hydrazides, to generate a diverse library of compounds for biological screening.

| Related Compound Class | Agricultural Application |

| Halogenated 2-thiophenecarboxylic acid derivatives | Building blocks for insecticides beilstein-journals.org |

| Substituted benzothiophenes | Potential for synthesis of fungicides and herbicides |

Role as Versatile Intermediates in Organic Synthesis for Fine Chemicals

One of the most significant applications of this compound is its role as a versatile intermediate in organic synthesis. The benzothiophene ring system is a common feature in many biologically active compounds and functional materials. The ethyl ester and methyl groups on this particular molecule provide reactive sites for a wide range of chemical transformations, making it a valuable building block for more complex molecules.

The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as acid chlorides, amides, and esters. This versatility allows for the incorporation of the 6-methylbenzothiophene moiety into larger molecular frameworks. For example, benzothiophene-2-carboxylic acids are used in the synthesis of acylhydrazones, which have been investigated for their antimicrobial properties.

Future Research Directions and Translational Opportunities

Development of Novel and Sustainable Synthetic Routes

While classical methods for benzothiophene (B83047) synthesis, such as the reaction of 2-halobenzaldehydes with ethyl thioglycolate, are established, future research will likely focus on developing more sustainable and efficient synthetic strategies for ethyl 6-methyl-1-benzothiophene-2-carboxylate. Green chemistry principles are expected to drive innovation in this area, emphasizing the use of less hazardous reagents, milder reaction conditions, and improved atom economy.

Catalytic methods, including transition-metal-catalyzed cross-coupling reactions, offer a promising avenue for constructing the benzothiophene core with high regioselectivity. For instance, palladium-catalyzed intramolecular cyclization of appropriately substituted thiophenol derivatives could provide a direct and efficient route to the target molecule. Furthermore, the exploration of C-H activation strategies could enable the direct functionalization of simpler starting materials, reducing the number of synthetic steps and minimizing waste. The development of one-pot multicomponent reactions also represents a highly desirable goal for the streamlined and environmentally benign synthesis of this compound and its derivatives.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Improved Classical Methods | Well-understood reaction mechanisms. | Often require harsh conditions and produce stoichiometric byproducts. |

| Transition-Metal Catalysis | High efficiency and regioselectivity. | Catalyst cost, toxicity, and removal from the final product. |

| C-H Activation | Increased atom economy, use of simpler starting materials. | Selectivity and functional group tolerance can be challenging. |

| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. | Optimization of reaction conditions for multiple components. |

Deeper Mechanistic Understanding of Biological and Chemical Phenomena

A thorough understanding of the mechanisms underlying the biological and chemical activities of this compound is crucial for its future development. While the broader class of benzothiophenes is known for a wide range of biological activities, including antimicrobial and anticancer properties, the specific interactions of the 6-methyl-substituted ester with biological targets remain largely unexplored.

Future research should focus on elucidating the precise molecular mechanisms of action. For instance, if derivatives of this compound show promise as enzyme inhibitors, detailed kinetic studies and structural biology techniques like X-ray crystallography could reveal the exact binding modes and key interactions within the active site. Understanding the chemical reactivity of the benzothiophene core, particularly the influence of the 6-methyl and 2-carboxylate substituents, is also essential for predicting metabolic pathways and potential off-target effects. Studies on the oxidation of the sulfur atom and the reactivity of the thiophene (B33073) and benzene (B151609) rings will provide valuable insights into its stability and potential for bioactivation.

Rational Design of Highly Potent and Selective Analogues

The structural scaffold of 6-methyl-1-benzothiophene-2-carboxylic acid has been identified as a promising starting point for the development of potent and selective neurokinin-2 (NK2) receptor antagonists. This provides a clear direction for the rational design of analogues based on this compound. Structure-activity relationship (SAR) studies will be pivotal in optimizing the potency and selectivity of these compounds.

Systematic modifications of the core structure, including:

Variation of the ester group: Replacing the ethyl ester with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket.

Modification of the 6-methyl group: Introducing alternative substituents at the 6-position to explore their impact on receptor affinity and selectivity.

Functionalization of the benzene and thiophene rings: Introducing substituents at other positions to modulate the physicochemical properties and target interactions.

Pharmacophore modeling, based on known NK2 antagonists, can guide the design of new analogues with improved binding characteristics. The goal is to develop compounds with high affinity for the target receptor while minimizing off-target effects, thereby enhancing their therapeutic potential.

Integration of Advanced Computational Methods with Experimental Validation

Advanced computational methods are poised to play an increasingly integral role in accelerating the research and development of this compound and its derivatives. Molecular docking studies can be employed to predict the binding modes of designed analogues with target proteins, such as the NK2 receptor, allowing for the prioritization of compounds for synthesis and biological evaluation.

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can help in understanding the structure-property relationships and in predicting the effects of structural modifications. The integration of these in silico methods with experimental validation will create a synergistic feedback loop, where computational predictions guide experimental work, and experimental results refine the computational models. This integrated approach will streamline the drug discovery process, reducing the time and cost associated with the development of new therapeutic agents.

Table 2: Application of Computational Methods

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predict binding modes of analogues with biological targets. | Prioritization of compounds for synthesis, understanding key interactions. |

| Pharmacophore Modeling | Identify essential structural features for biological activity. | Design of novel analogues with improved potency and selectivity. |

| Density Functional Theory (DFT) | Calculate electronic structure, reactivity, and spectroscopic properties. | Understanding of structure-property relationships, prediction of reactivity. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-receptor complex. | Assessment of binding stability and conformational changes. |

Expansion of Applications into Emerging Fields and Technologies

Beyond the realm of medicinal chemistry, the unique electronic and photophysical properties of the benzothiophene core open up possibilities for the application of this compound and its derivatives in emerging technologies. Benzothiophene-based materials have shown significant promise as organic semiconductors in electronic devices.

Future research could explore the potential of this compound as a building block for the synthesis of novel materials for:

Organic Light-Emitting Diodes (OLEDs): Functionalized benzothiophenes can be incorporated into the emissive or charge-transporting layers of OLEDs. mdpi.com

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the benzothiophene core is conducive to the formation of ordered thin films with good charge-carrier mobility. acs.orgnih.govrsc.orgresearchgate.netnih.gov

Organic Photovoltaics (OPVs): As electron-rich scaffolds, benzothiophene derivatives can be utilized in the design of donor materials for organic solar cells.

The synthesis of polymers and oligomers incorporating the 6-methyl-1-benzothiophene-2-carboxylate moiety could lead to materials with tailored electronic and optical properties for a range of advanced applications. The interplay between molecular design, synthetic chemistry, and materials science will be crucial in unlocking the full technological potential of this versatile chemical scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.